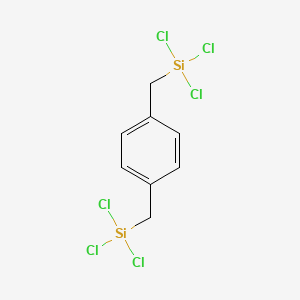

1,4-Bis(trichlorosilylmethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

63387-57-5 |

|---|---|

Molecular Formula |

C8H8Cl6Si2 |

Molecular Weight |

373.0 g/mol |

IUPAC Name |

trichloro-[[4-(trichlorosilylmethyl)phenyl]methyl]silane |

InChI |

InChI=1S/C8H8Cl6Si2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2 |

InChI Key |

JKILEHKJCUCORS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Trichlorosilylmethyl Benzene

Established Synthetic Pathways for 1,4-Bis(trichlorosilylmethyl)benzene

The primary and most effective route for the synthesis of this compound involves the reaction of α,α'-dichloro-p-xylene with trichlorosilane (B8805176). This method is a variation of the Benkeser reaction, which is well-established for the preparation of organotrichlorosilanes.

Preparation via Reactions of Trichlorosilane and α,α'-Dichloro-p-xylene

The synthesis of this compound is achieved by reacting α,α'-dichloro-p-xylene with trichlorosilane in the presence of a tertiary amine catalyst, such as tri-n-propylamine. lookchem.com The reaction proceeds via a nucleophilic attack of the amine on the silicon atom of trichlorosilane, which facilitates the subsequent reaction with the chlorinated precursor.

This method has been successfully used to synthesize a series of related bis(trichlorosilylmethyl)benzenes, including ortho, meta, and para isomers, as well as substituted derivatives. lookchem.com The resulting this compound is typically a white solid. lookchem.com

Optimization of Reaction Conditions and Yields

High yields of this compound are achieved by optimizing several key reaction parameters. The choice of catalyst and solvent system is crucial for the efficiency of the reaction.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Tri-n-propylamine | Facilitates the reaction effectively. | lookchem.com |

| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed at a reasonable rate. | lookchem.com |

| Reactants | α,α'-Dichloro-p-xylene, Trichlorosilane | Direct precursors for the target compound. | lookchem.com |

| Yield | High | The optimized conditions lead to high product yields. | lookchem.com |

This table is generated based on data from the text and provides a summary of optimized reaction conditions.

Stirring a mixture of trichlorosilane and α,α'-dichloro-p-xylene in refluxing tri-n-propylamine has been reported to produce the desired product in high yields. lookchem.com The tertiary amine not only acts as a catalyst but also serves as a scavenger for the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

Chemical Transformations of Trichlorosilyl (B107488) Groups in this compound

The two trichlorosilyl (-SiCl₃) groups on the this compound molecule are highly reactive and serve as points for further chemical modification. These transformations are essential for converting the monomer into polymeric networks or other functionalized derivatives.

Derivatization to Acetoxysilyl Analogs

The highly reactive silicon-chlorine bonds in the trichlorosilyl groups can be readily converted to silicon-oxygen bonds. A key example of this is the derivatization to acetoxysilyl analogs. This transformation can be achieved through the reaction of this compound with an acetylating agent such as acetic anhydride.

-CH₂SiCl₃ + 3 (CH₃CO)₂O → -CH₂Si(OOCCH₃)₃ + 3 CH₃COCl

This conversion from a highly reactive chlorosilane to a more moderately reactive acetoxysilane can be advantageous for controlling the subsequent hydrolysis and condensation rates in sol-gel processes.

Hydrolysis and Condensation Reactions for Network Formation

This compound is a key precursor for the formation of bridged polysilsesquioxane networks through sol-gel processing. lookchem.com This process involves two fundamental steps: hydrolysis and condensation.

First, in the presence of water, the trichlorosilyl groups undergo hydrolysis to form silanetriols: C₆H₄(CH₂SiCl₃)₂ + 6 H₂O → C₆H₄(CH₂Si(OH)₃)₂ + 6 HCl

These highly reactive silanetriol intermediates then undergo condensation reactions with each other. This involves the elimination of water molecules to form stable silicon-oxygen-silicon (siloxane) bridges. This polycondensation process results in the formation of a three-dimensional, cross-linked network. The final material is an organic-inorganic hybrid known as a xerogel. lookchem.com

The sol-gel processing of this compound has been shown to produce transparent, monolithic xerogels. lookchem.com The time required for gelation can vary from hours to days depending on the specific sol-gel formulations. lookchem.com

Exploration of Novel Synthetic Approaches for Functionalization

While direct functionalization of the pre-formed this compound molecule is not widely reported, a primary strategy for creating functionalized materials is to utilize substituted precursors in the initial synthesis. This approach allows for the incorporation of various functional groups onto the central benzene (B151609) ring, thereby tailoring the properties of the resulting monomer and the final network material.

For instance, by starting with 2,5-dimethyl-α,α'-dichloro-p-xylene instead of α,α'-dichloro-p-xylene, the corresponding 1,4-Bis(trichlorosilylmethyl)-2,5-dimethylbenzene can be synthesized using the same established pathway. lookchem.com This demonstrates a versatile method for producing a family of functionally-related precursors.

| Precursor | Resulting Monomer | Functional Group | Reference |

| α,α'-Dichloro-p-xylene | This compound | None (H) | lookchem.com |

| 2,5-Dimethyl-α,α'-dichloro-p-xylene | 1,4-Bis(trichlorosilylmethyl)-2,5-dimethylbenzene | Methyl (-CH₃) | lookchem.com |

This table is generated based on data from the text and illustrates the synthesis of functionalized analogs.

This precursor-based functionalization approach is a powerful tool for modifying the chemical and physical properties, such as porosity and thermal stability, of the final xerogel materials.

Fundamental Chemical Reactivity and Mechanistic Investigations

Reactivity of Silicon-Chlorine Bonds in 1,4-Bis(trichlorosilylmethyl)benzene

The chemical behavior of this compound is dominated by the high reactivity of its six silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polarized bond, rendering the silicon atom electron-deficient and thus a strong electrophile. This inherent electrophilicity makes the silicon centers highly susceptible to nucleophilic attack. lkouniv.ac.in

This reactivity is most evident in the compound's sensitivity to moisture; it readily hydrolyzes in the presence of moist air. lookchem.com The Si-Cl bonds can be easily cleaved by a variety of nucleophiles, not limited to water. lkouniv.ac.in Alcohols (alcoholysis), amines, and organometallic reagents can readily displace the chloride ions to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. This versatile reactivity is fundamental to its use as a precursor in materials science, particularly in the formation of polysiloxanes and hybrid organic-inorganic materials. lookchem.comwiley-vch.de

Substitution at the silicon atom is significantly more facile than at a corresponding carbon atom. lkouniv.ac.in This is attributed to silicon's ability to expand its coordination sphere, facilitated by the availability of low-energy 3d orbitals, which can stabilize a five-coordinate transition state during the nucleophilic substitution process. soci.org The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-Si) mechanism.

| Nucleophile (Nu-H) | Reaction Type | Product Functional Group | Byproduct |

|---|---|---|---|

| Water (H₂O) | Hydrolysis | Silanol (B1196071) (Si-OH) | HCl |

| Alcohol (R-OH) | Alcoholysis | Alkoxysilane (Si-OR) | HCl |

| Amine (R-NH₂) | Aminolysis | Silylamine (Si-NHR) | HCl |

| Grignard Reagent (R-MgX) | Alkylation/Arylation | Organosilane (Si-R) | MgXCl |

Influence of the Methylene-Bridged Benzene (B151609) Core on Silicon Reactivity

The central 1,4-disubstituted benzene ring, connected to the silicon atoms via methylene (B1212753) (-CH₂-) bridges, exerts a significant influence on the reactivity of the trichlorosilyl (B107488) groups. Unlike systems where the silicon atom is directly bonded to the aromatic ring, the methylene spacers act as electronic insulators. This prevents direct π-conjugation between the benzene ring and the silicon centers.

Consequently, the electronic influence of the benzene core on the silicon atom is primarily transmitted through inductive effects. The benzyl (B1604629) group (-CH₂-C₆H₄-) is generally considered to be weakly electron-withdrawing. This inductive effect, though modest, can slightly increase the electrophilicity of the silicon atoms compared to a simple alkyl-substituted trichlorosilane (B8805176), thereby enhancing their reactivity towards nucleophiles.

Reaction Mechanisms in Non-Hydrolytic Sol-Gel Processes

Non-hydrolytic sol-gel (NHSG) processes provide an alternative to traditional aqueous routes for synthesizing oxides and hybrid materials, offering excellent control over composition and homogeneity. mdpi.com These methods rely on condensation reactions in organic media, avoiding the rapid and often difficult-to-control hydrolysis of sensitive precursors like this compound. researchgate.netresearchgate.net

A primary mechanism in NHSG chemistry is the alkyl halide elimination pathway. mdpi.com This reaction involves the condensation between a metal halide and an oxygen donor, such as a metal alkoxide. In the context of this compound, one of its Si-Cl groups reacts with an alkoxide source (M-OR), such as an alkoxysilane, to form a stable siloxane (Si-O-Si) or metallosiloxane (Si-O-M) bridge. The driving force for this reaction is the formation of a stable alkyl halide (R-Cl) as a byproduct. researchgate.netmdpi.com

The general reaction can be represented as: ≡Si-Cl + ≡Si'-OR → ≡Si-O-Si'≡ + R-Cl researchgate.net

This pathway allows for the gradual and controlled construction of a network structure at lower temperatures than traditional ceramic processing, yielding materials with high purity and homogeneity. mdpi.com A variation of this approach involves the reaction of chlorosilanes with silyl (B83357) ethers, which proceeds smoothly with the formation of a volatile byproduct like trimethylsilyl (B98337) chloride, further driving the reaction to completion. nih.gov

| Reactant 1 | Reactant 2 (Oxygen Donor) | Primary Product (Bridged Unit) | Byproduct |

|---|---|---|---|

| Cl₃SiCH₂-C₆H₄-CH₂SiCl₃ | Tetraethoxysilane (Si(OEt)₄) | Cross-linked Siloxane Network | Ethyl chloride (CH₃CH₂Cl) |

| Cl₃SiCH₂-C₆H₄-CH₂SiCl₃ | 4,4′-Bis(trimethylsiloxy)biphenyl | Organic-Inorganic Hybrid Polymer | Trimethylsilyl chloride ((CH₃)₃SiCl) |

The rate of non-hydrolytic condensation reactions can often be enhanced through the use of catalysts. Lewis bases, such as pyridine, are known to accelerate these reactions. nih.gov The catalyst functions by coordinating to the electrophilic silicon atom of the Si-Cl group. This coordination increases the electron density at the silicon center, but it also weakens the Si-Cl bond and makes the silicon atom hypervalent, rendering it more susceptible to nucleophilic attack by the oxygen donor (e.g., an alkoxide or siloxy group). soci.orgnih.gov This catalytic action lowers the activation energy of the condensation step, allowing the reaction to proceed more rapidly and often under milder conditions, such as at room temperature. nih.gov The choice of catalyst can be crucial in controlling the reaction kinetics and, consequently, the structure and properties of the final material.

Mechanistic Aspects of Hydrolytic Sol-Gel Polymerization

The hydrolytic sol-gel process is a widely used method to convert molecular precursors into solid oxide networks. For this compound, this process involves two fundamental, often overlapping, reactions: hydrolysis and condensation. The trifunctional nature of the -SiCl₃ groups allows for the formation of a highly cross-linked, three-dimensional network. lookchem.com

Hydrolysis: Cl₃Si-R-SiCl₃ + 6H₂O → (HO)₃Si-R-Si(OH)₃ + 6HCl (where R = -CH₂-C₆H₄-CH₂-)

The newly formed silanols are highly reactive and subsequently undergo condensation reactions with each other or with remaining Si-Cl groups to form stable siloxane (Si-O-Si) bridges. This condensation is the polymer-building step, releasing water or HCl.

Condensation (water-producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Condensation (HCl-producing): ≡Si-OH + Cl-Si≡ → ≡Si-O-Si≡ + HCl

The kinetics of gelation—the point at which a continuous, sample-spanning network is formed—are influenced by several factors, including the concentration of the precursor, the water-to-silane ratio, temperature, and pH (which is inherently low due to the HCl generated). The rapid rate of hydrolysis for chlorosilanes typically leads to fast gelation times. lookchem.com The rigid p-xylylene spacer between the reactive silicon centers ensures that the resulting polymer network incorporates organic bridges, leading to the formation of a hybrid organic-inorganic xerogel. lookchem.com

| Stage | Primary Reaction | Description |

|---|---|---|

| 1. Hydrolysis | ≡Si-Cl + H₂O → ≡Si-OH + HCl | Rapid conversion of chlorosilyl groups to reactive silanol groups. |

| 2. Condensation | 2 ≡Si-OH → ≡Si-O-Si≡ + H₂O | Formation of siloxane bridges, leading to oligomer and polymer growth. |

| 3. Gelation | Network Formation | The point at which a single macroscopic molecule is formed, resulting in a gel. |

Impact of Water Content on Hydrolysis Progression

The hydrolysis of this compound is a critical reaction, and the progression of this process is profoundly influenced by the amount of water present in the reaction system. The stoichiometry of the hydrolysis reaction dictates that six moles of water are required for the complete conversion of one mole of this compound to its corresponding silanetriol, 1,4-Bis(trihydroxysilylmethyl)benzene, with the concomitant formation of twelve moles of hydrochloric acid.

The concentration of water, therefore, plays a pivotal role in determining the rate of reaction and the nature of the resulting products. In systems where water is the limiting reagent, incomplete hydrolysis is expected, leading to the formation of a complex mixture of partially hydrolyzed intermediates. These intermediates will retain one or more reactive Si-Cl bonds. The presence of these residual chlorosilyl groups can subsequently influence the condensation pathways, potentially leading to the formation of chloro-substituted oligosiloxanes.

Conversely, when water is present in stoichiometric excess, the hydrolysis reaction is driven towards completion, favoring the formation of the fully hydrolyzed 1,4-Bis(trihydroxysilylmethyl)benzene. However, the increased concentration of water can also accelerate the subsequent condensation reactions of the newly formed silanol groups. This can lead to the rapid formation of siloxane bonds (-Si-O-Si-) and the generation of oligomeric and polymeric polysilsesquioxanes. The rate of these condensation reactions is also influenced by factors such as pH and the presence of catalysts.

The interplay between hydrolysis and condensation is thus intricately linked to the water content. A high water concentration generally favors rapid hydrolysis but also promotes condensation, which can lead to the formation of larger, more complex siloxane networks. The control of water content is, therefore, a crucial parameter for directing the outcome of the reaction, whether the desired product is the monomeric silanetriol or a polysilsesquioxane with a specific degree of condensation and molecular weight.

The following interactive table illustrates the expected major products and reaction characteristics based on the molar ratio of water to this compound. This is a generalized representation based on the established principles of chlorosilane chemistry, as specific experimental data for this compound is not extensively available in the public domain.

| Molar Ratio (H₂O : Compound) | Expected Degree of Hydrolysis | Predominant Species | Relative Reaction Rate |

| < 6:1 | Incomplete | Partially hydrolyzed monomers with Si-Cl bonds; Chloro-substituted oligomers | Slower |

| 6:1 | Nearing Completion | 1,4-Bis(trihydroxysilylmethyl)benzene; Early-stage condensation products (disiloxanes, trisiloxanes) | Moderate |

| > 6:1 | Complete | 1,4-Bis(trihydroxysilylmethyl)benzene; Higher molecular weight polysilsesquioxanes | Faster |

Advanced Materials Synthesis and Fabrication Utilizing 1,4 Bis Trichlorosilylmethyl Benzene

Development of Hybrid Organic-Inorganic Materials

The unique molecular architecture of 1,4-Bis(trichlorosilylmethyl)benzene makes it an ideal candidate for the synthesis of hybrid organic-inorganic materials. These materials integrate the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level.

Synthesis of Porous Metallosilicate Materials

While the direct synthesis of porous metallosilicate materials, such as titanosilicates or zirconosilicates, specifically using this compound is not extensively documented in publicly available research, the general principles of incorporating bridged organosilane precursors into metallosilicate frameworks are well-established. Typically, the synthesis would involve the co-condensation of the organosilane with a metal alkoxide precursor (e.g., titanium or zirconium alkoxide) in the presence of a solvent and a catalyst.

The resulting material would feature a framework in which the organic bridging groups are regularly distributed within a silicate matrix that is doped with metal centers. These metal sites can impart catalytic activity, specific optical properties, or enhanced thermal stability to the hybrid material. The porosity of such materials can be controlled through the use of structure-directing agents or by carefully tuning the reaction conditions.

Incorporation into Aluminosilicate Frameworks for Tunable Properties

The incorporation of this compound into aluminosilicate frameworks, such as zeolites, represents a promising avenue for creating materials with tunable properties. However, specific examples of the direct use of this precursor for this purpose are not readily found in the existing literature.

In principle, the integration of such a bulky, rigid organic linker into a zeolite-type structure could lead to several advantageous modifications. These include the creation of hierarchical pore structures, alteration of the framework's hydrophobicity, and the introduction of new functionalities. The properties of the resulting aluminosilicate material, such as its acidity, adsorption characteristics, and catalytic performance, could potentially be tuned by varying the amount of the incorporated organosilane precursor.

Strategies for Controlling Pore Structure and Surface Area

The control of pore structure and surface area is critical for the application of porous materials in catalysis, separation, and adsorption. For organosilicate materials derived from precursors like this compound, several strategies can be employed to tailor these properties. Although direct studies on this compound are limited, research on the closely related precursor, 1,4-bis(triethoxysilyl)benzene, provides valuable insights.

One effective strategy is the use of surfactants as structure-directing agents. For instance, the use of cetyltrimethylammonium bromide (CTAB) in a sol-gel process can lead to the formation of periodic mesoporous organosilicas (PMOs). The concentration of the organosilane precursor has been shown to significantly influence the morphology of the final material, leading to the formation of structures ranging from microneedles to nanopods.

Another key parameter is the reaction's stirring speed, which can affect the self-assembly process and the resulting morphology. Lower stirring speeds have been observed to favor the formation of more complex structures like multipodal nanoparticles. The choice of solvent can also play a crucial role in controlling the final morphology of the PMO nanoparticles.

The table below summarizes the effect of precursor concentration on the morphology of periodic mesoporous organosilica materials derived from 1,4-bis(triethoxysilyl)benzene, which serves as an illustrative example of the principles that could be applied to this compound.

| Precursor Concentration (mM) | Resulting Morphology |

| 4.2 | Microneedles |

| 6.3 | Microstars mixed with Nanoparticles |

| 8.4 | Nanopods |

Organosilicate Xerogel Formation and Microstructure Control

Organosilicate xerogels are a class of porous materials prepared through the sol-gel process followed by drying under ambient conditions. The use of this compound and its derivatives as precursors allows for the formation of xerogels with integrated organic functionalities.

Investigation of Molecular Organic Additives in Gelation

The gelation process is a critical step in the formation of xerogels, and the inclusion of molecular organic additives can significantly influence this process. While specific studies detailing the use of such additives with this compound are scarce, the general role of these additives is to modify the hydrolysis and condensation rates of the silane precursor.

Additives can act as catalysts, inhibitors, or templates during gelation. For example, acids and bases are commonly used to control the pH of the sol, which in turn affects the kinetics of the sol-gel transition. Organic solvents can influence the solubility of the precursor and the homogeneity of the resulting gel. Furthermore, porogens, which are organic molecules that are later removed, can be used to create well-defined pore structures within the xerogel.

Effects of Additives on Xerogel Monolith Integrity and Fragmentation

The integrity of the final xerogel monolith is a significant challenge in xerogel production, as the drying process often leads to cracking and fragmentation due to capillary stress. The use of additives, often referred to as drying control chemical additives (DCCAs), can mitigate these issues.

While specific data on the effect of additives on xerogels from this compound is not available, the principles of using DCCAs are broadly applicable. These additives, such as formamide or glycerol, can increase the surface tension of the pore liquid, strengthen the gel network, or reduce the evaporation rate, all of which help to preserve the monolithic structure of the xerogel during drying. The choice and concentration of the additive would need to be optimized to achieve the desired effect without negatively impacting the final properties of the material. A study on organosilicate xerogels prepared from related bis(trichlorosilylmethyl)arenes has been conducted, and their properties were compared to those derived from bis(trialkoxysilylmethyl)arenes rsc.org.

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Probing of Molecular and Network Structures

Spectroscopic techniques are pivotal in elucidating the chemical bonding and local atomic environments within materials synthesized from 1,4-Bis(trichlorosilylmethyl)benzene. Vibrational and nuclear magnetic resonance spectroscopies, in particular, offer a detailed view of the molecular architecture.

Vibrational Spectroscopy (Infrared Spectroscopy) for Chemical Bonds

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and bonding arrangements present in materials derived from this compound. The IR spectra of these materials exhibit characteristic absorption bands that correspond to the vibrations of specific chemical bonds.

The presence of the benzene (B151609) ring is confirmed by several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. fishersci.se In-ring C=C stretching vibrations give rise to bands at approximately 1600-1585 cm⁻¹ and 1500 cm⁻¹. fishersci.se Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations. For para-substituted benzene rings, a strong absorption band is expected in the 810–840 cm⁻¹ range. researchgate.net

The organosilicon nature of the material is evidenced by vibrations involving silicon atoms. The Si-C bond, a key linkage in these materials, is typically associated with stretching and rocking vibrations. For instance, the Si-CH₃ group shows a symmetrical deformation at about 1258 cm⁻¹ and Si-C stretching in the range of 865-750 cm⁻¹. While not directly applicable to the trichlorosilylmethyl group, these values for related structures provide a reference point. Upon hydrolysis and condensation of the trichlorosilyl (B107488) groups, the formation of siloxane (Si-O-Si) networks is indicated by the appearance of very strong and broad absorption bands in the 1130-1000 cm⁻¹ region.

A summary of key vibrational modes is presented in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. fishersci.se |

| Aliphatic C-H Stretch | 2960-2850 | Stretching of C-H bonds in the methyl group. |

| C=C In-Ring Stretch | 1600-1585, 1500 | Stretching of carbon-carbon double bonds within the benzene ring. fishersci.se |

| Si-O-Si Asymmetric Stretch | 1130-1000 | Asymmetric stretching of siloxane bridges in the condensed network. |

| Para-substituted C-H Out-of-Plane Bend | 840-810 | Bending of C-H bonds on the 1,4-disubstituted benzene ring. researchgate.net |

| Si-C Stretch | 865-750 | Stretching of the silicon-carbon bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy, Including Solid-State 29Si MAS NMR, for Silicon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si. For materials derived from this compound, solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is particularly crucial for characterizing the silicon environments within the resulting network structure.

The ²⁹Si NMR chemical shifts are highly sensitive to the number of oxygen atoms attached to the silicon atom. This allows for the differentiation of various silicon species, commonly referred to as T and Q structures in the context of organosilicas.

T species (from R-Si(OSi)ₓ(OH)₃₋ₓ) arise from the trifunctional silyl (B83357) groups. Different T species can be resolved based on their degree of condensation:

T¹: R-Si(OSi)(OH)₂

T²: R-Si(OSi)₂(OH)

T³: R-Si(OSi)₃

Q species (from Si(OSi)ₓ(OH)₄₋ₓ) would indicate the presence of fully inorganic silica domains, which could arise from the cleavage of the Si-C bond under certain processing conditions. These are also distinguished by their degree of condensation (Q¹, Q², Q³, Q⁴).

¹H NMR spectroscopy can be used to confirm the presence of the aromatic protons of the benzene ring, which typically resonate in the range of 6.5-8.0 ppm. fishersci.se The protons of the methylene (B1212753) (-CH₂-) bridge would appear in a different region, likely between 2.0 and 3.0 ppm, characteristic of benzylic protons. fishersci.se

Microstructural and Morphological Analysis of Derived Materials

The macroscopic properties of materials derived from this compound are intimately linked to their microstructure and morphology. Electron microscopy and nitrogen sorption porosimetry are essential techniques for visualizing and quantifying these features.

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Imaging Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of materials at the micro- and nanoscale. For materials synthesized from this compound, these techniques can reveal details about particle size, shape, and the presence of porosity.

Studies on related organosilica materials have demonstrated the formation of diverse morphologies, including spherical microparticles. researchgate.net For instance, the sol-gel synthesis of silane-derived cyclophosphazene precursors resulted in spherical microparticles with an average diameter of approximately 1000 nm, as confirmed by both SEM and TEM. researchgate.net Similarly, microporous inorganic-organic hybrids prepared by silylation with 1,4-bis(trichlorosilyl)benzene have been characterized using SEM to understand their particle morphology.

While specific micrographs for materials derived directly from this compound are not available in the provided search results, the findings on analogous systems suggest that the morphology can be controlled through the synthesis conditions.

Nitrogen Sorption Porosimetry for Assessment of Textural Properties (e.g., specific surface area, pore volume, pore size distribution)

Nitrogen sorption porosimetry is the standard technique for characterizing the textural properties of porous materials. By measuring the amount of nitrogen gas adsorbed and desorbed at a constant temperature as a function of relative pressure, key parameters such as the Brunauer-Emmett-Teller (BET) specific surface area, total pore volume, and pore size distribution can be determined.

For phenylene-bridged periodic mesoporous organosilicas (PMOs), a class of materials closely related to those derived from this compound, nitrogen sorption analysis has revealed high surface areas and tunable pore structures. These materials typically exhibit Type IV isotherms, which are characteristic of mesoporous materials.

Research on phenylene-bridged PMOs has shown that their textural properties can be tailored by adjusting synthesis parameters. For example, variations in hydrothermal aging temperature can be used to fine-tune the pore volume, specific surface area, and mesopore size. researchgate.net In some cases, ethylene-bridged PMO nanospheres have been reported to possess a high surface area of 1012 m²/g and a pore width of 3.1 nm. mdpi.com While specific data for materials from this compound is not provided, these examples highlight the potential for creating materials with significant and controllable porosity.

The following table summarizes typical textural properties observed in related phenylene-bridged organosilica materials.

| Property | Typical Value Range | Significance |

| BET Specific Surface Area | 400 - 1200 m²/g | Indicates the total surface area available for interaction with gases and liquids. mdpi.com |

| Total Pore Volume | 0.3 - 1.5 cm³/g | Represents the total volume of the pores within the material. |

| Pore Diameter | 2 - 10 nm | Defines the size of the pores, which influences molecular accessibility. mdpi.comnih.gov |

Thermal Analysis for Material Stability and Transformation

The thermal stability of materials derived from this compound is a critical parameter that determines their potential applications, particularly in high-temperature environments. Thermogravimetric analysis (TGA) is the primary technique used to evaluate this stability.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual material (char yield) at high temperatures.

For phenylene-bridged periodic mesoporous organosilicas, studies have shown that the organic phenylene bridges are generally stable up to approximately 500 °C in an inert atmosphere. researchgate.net The thermal stability is influenced by the nature of the organic bridging group, with aromatic bridges typically exhibiting higher stability than aliphatic ones. plu.mxresearchgate.net The presence of moisture can also impact the thermal stability of these hybrid materials. researchgate.net

The decomposition of these materials in an oxygen-containing atmosphere can lead to the cleavage of the Si-C bonds and the formation of oxidized species. researchgate.net The final product upon complete thermal decomposition in air is typically silica (SiO₂).

While specific TGA data for materials derived directly from this compound is not available in the provided results, the general trends observed for related phenylene-bridged organosilicas suggest that these materials would possess good thermal stability.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles and Ceramic Yields

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and ceramic yield of a precursor material. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. For an organosilicon precursor like this compound, the TGA curve would reveal key stages of its thermal decomposition.

Initially, a stable region with minimal mass loss is expected at lower temperatures. As the temperature increases, the compound will begin to decompose, leading to the cleavage of bonds and the release of volatile byproducts such as hydrocarbons and hydrogen chloride. This decomposition is visible as a significant drop in the TGA curve. The rate of mass loss eventually slows down as the material transforms into a more stable, inorganic residue. The final plateau at high temperatures indicates the ceramic yield, which is the percentage of the initial mass that is converted into the ceramic material. For precursors like polysiloxanes, a ceramic yield of around 72.5% has been observed after pyrolysis. mdpi.com

A representative TGA profile for a polymer precursor is shown below, illustrating the typical decomposition behavior. For instance, a poly(4-ethynyl-p-xylylene-co-p-xylylene) polymer shows significant decomposition starting around 392°C in a nitrogen atmosphere.

Interactive Data Table: Representative TGA Data for a Polymer Precursor

| Temperature (°C) | Weight (%) |

| 100 | 100 |

| 200 | 99.8 |

| 300 | 99.5 |

| 400 | 85 |

| 500 | 75 |

| 600 | 73 |

| 700 | 72.8 |

| 800 | 72.5 |

| 900 | 72.5 |

| 1000 | 72.5 |

Note: This data is representative of a typical organosilicon precursor and not specific to this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying thermal events such as melting, crystallization, and cross-linking reactions, which are not associated with mass loss and therefore not detectable by TGA.

For a precursor like this compound, the DSC thermogram would likely show an endothermic peak corresponding to its melting point. More importantly, exothermic peaks may be observed at higher temperatures, indicating cross-linking reactions. mdpi.com These reactions are vital for the polymer-to-ceramic transformation as they form a three-dimensional network that helps to maintain the shape of the final ceramic product and increases the ceramic yield. For example, a polysiloxane precursor, Silres H62C, exhibits a cross-linking peak between 171°C and 242°C. mdpi.com The enthalpy of these exothermic events can be calculated to quantify the energy released during the curing process. mdpi.com

Interactive Data Table: Representative DSC Data for a SiC Precursor

| Temperature (°C) | Heat Flow (mW) | Event |

| 50 | 0 | Baseline |

| 100 | 0 | Baseline |

| 150 | -2 | Onset of cross-linking |

| 190 | -10 | Peak of cross-linking (exotherm) |

| 240 | -1 | End of cross-linking |

| 300 | 0 | Baseline |

Note: This data is representative of a typical organosilicon precursor and not specific to this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Order in Derived Materials

X-ray Diffraction (XRD) is an essential tool for characterizing the crystalline structure of the final ceramic material. After pyrolysis of the precursor, the resulting material is often amorphous at lower temperatures. mdpi.com The XRD pattern of such an amorphous material would show broad, diffuse peaks.

As the pyrolysis temperature is increased, typically above 1200°C for SiC precursors, the amorphous material begins to crystallize. mdpi.com This transformation is evident in the XRD pattern by the appearance of sharp diffraction peaks. For materials derived from silicon- and carbon-containing precursors, these peaks can be indexed to specific crystallographic planes of silicon carbide. The most common crystalline form of SiC produced from organosilicon precursors is the cubic β-SiC (3C-SiC) polytype. mdpi.commdpi.com The positions and intensities of the diffraction peaks can be used to identify the crystal structure and phase purity of the SiC. Furthermore, the width of the diffraction peaks can be used to estimate the crystallite size using the Scherrer equation, providing information about the nanostructure of the ceramic.

Interactive Data Table: Representative XRD Peak List for β-SiC

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |

| 35.6 | 2.52 | (111) |

| 41.4 | 2.18 | (200) |

| 60.0 | 1.54 | (220) |

| 71.8 | 1.31 | (311) |

| 75.5 | 1.26 | (222) |

Note: This data represents the expected diffraction peaks for crystalline β-SiC and is not from an experiment involving this compound.

Advanced Applications and Functional Performance of Derived Materials

Catalytic Applications of Hybrid Materials

Hybrid aluminosilicate materials synthesized using organosilane precursors are of particular interest in heterogeneous catalysis. The incorporation of organic moieties into the inorganic framework can significantly influence the catalytic performance by modifying the nature and accessibility of active sites.

While specific performance data for aluminosilicates derived directly from 1,4-bis(trichlorosilylmethyl)benzene in alcohol dehydration is not extensively documented in publicly available literature, research on analogous hybrid aluminosilicates provides valuable insights. For instance, hybrid metallosilicates with xylylene bridges, which are structurally similar, have been shown to be active catalysts for the dehydration of ethanol to ethylene. researchgate.net The stability of these materials is notably improved by the presence of Si–C(sp³) bonds, which are more stable than Si-C(sp²) bonds found in phenylene-bridged structures. researchgate.net

The dehydration of alcohols, such as ethanol, is a crucial industrial process for the production of alkenes like ethylene. chemrxiv.org This reaction is effectively catalyzed by solid acid catalysts, including zeolites (e.g., HZSM-5), alumina, and amorphous silica-alumina. chemrxiv.orgchemrxiv.orgresearchgate.net The catalytic activity of these materials is largely dependent on their acidic properties. chemrxiv.org Hybrid aluminosilicates prepared by non-hydrolytic sol-gel (NHSG) methods have demonstrated superior activity and long-term stability in ethanol dehydration compared to conventional catalysts. uclouvain.be The incorporation of organic groups can enhance ethylene selectivity. uclouvain.be

The general mechanism for alcohol dehydration over acid catalysts involves either an intramolecular pathway to produce an alkene or an intermolecular pathway to form an ether. mdpi.comfsu.edu The reaction pathway and selectivity are influenced by the nature of the active sites and the reaction conditions.

Table 1: Comparison of Catalytic Performance in Ethanol Dehydration for Various Solid Acid Catalysts This table presents representative data for different types of solid acid catalysts to provide context for the potential performance of hybrid aluminosilicates.

| Catalyst | Reaction Temperature (°C) | Ethanol Conversion (%) | Ethylene Selectivity (%) | Reference |

|---|---|---|---|---|

| γ-Al2O3 | 350 | >95 | >99 | fsu.edu |

| HZSM-5 | 250-400 | High | >98 | chemrxiv.org |

| Commercial Silica-Alumina | 350 | Moderate | Variable | chemrxiv.org |

| NHSG Aluminosilicate | 310 | ~80 | High | chemrxiv.org |

| Xylylene-bridged Hybrid Metallosilicate | Not specified | Active | High | researchgate.net |

The catalytic activity of aluminosilicates is intrinsically linked to the presence of Brønsted and Lewis acid sites. acs.org Brønsted acid sites are typically associated with bridging hydroxyl groups (Si-O(H)-Al), which act as proton donors. nih.govmdpi.com Lewis acid sites, on the other hand, are electron pair acceptors and are often associated with coordinatively unsaturated aluminum species or extra-framework aluminum. tue.nl

The introduction of organic groups into the aluminosilicate framework can modify the acidic properties of the material. researchgate.net For example, post-synthetic modification of aluminosilicates by grafting with trimethylsilyl (B98337) groups can transform Brønsted acid sites into Lewis acid sites. uclouvain.be The ratio of Brønsted to Lewis acid sites (B/L ratio) can be controlled through such modifications and has a significant impact on catalytic selectivity. uclouvain.be

Several techniques are employed to characterize the nature, strength, and concentration of acid sites in these materials. Fourier-transform infrared spectroscopy (FTIR) with adsorbed probe molecules like pyridine is a common method to distinguish between Brønsted and Lewis acid sites. tue.nlresearchgate.net Temperature-programmed desorption (TPD) of basic molecules such as ammonia can provide information on the strength and density of acid sites. researchgate.net Solid-state nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for characterizing the local environment of aluminum and silicon atoms, providing insights into the nature of the acid sites. nih.gov

Table 2: Techniques for Acid Site Characterization in Aluminosilicate Catalysts

| Technique | Information Obtained | Probe Molecule (if applicable) | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Nature (Brønsted vs. Lewis) and strength of acid sites | Pyridine, CO | tue.nlresearchgate.net |

| Temperature-Programmed Desorption (TPD) | Strength and concentration of acid sites | Ammonia | researchgate.net |

| Solid-State NMR Spectroscopy | Local atomic environment, nature of acid sites | N/A | nih.gov |

| Potentiometric Titration | Concentration and protonation constants of acid sites | N/A | abo.fi |

The mechanism of alcohol dehydration on solid acid catalysts is a subject of extensive research. For ethanol dehydration, two primary pathways are considered: the formation of ethylene via intramolecular dehydration and the formation of diethyl ether through intermolecular dehydration. mdpi.comfsu.edu The selectivity towards either product is influenced by the catalyst's properties and the reaction conditions.

On γ-alumina, the reaction is thought to proceed through surface alkoxide intermediates, with both Brønsted and Lewis acid sites potentially playing a role. google.com The local environment of the active sites, including the proximity of hydroxyl groups to Lewis acid sites, can significantly impact the reaction activity. fsu.edu

In hybrid aluminosilicates, the presence of organic groups can influence the surface hydrophilicity or hydrophobicity, which in turn can affect the adsorption of reactants and products, thereby influencing selectivity. researchgate.net For instance, a more hydrophobic surface might facilitate the desorption of water, a byproduct of the dehydration reaction, potentially enhancing the reaction rate. However, studies on methylated aluminosilicates have shown that the improved performance is more directly correlated with the modification of acidic properties rather than a direct influence of surface hydrophilicity. researchgate.net The transformation of Brønsted to Lewis acidity upon silylation has been shown to lead to high ethylene selectivity even at lower temperatures. uclouvain.be

Tailoring Surface Properties for Specialized Functions

The ability to form robust, well-defined layers on various substrates makes derivatives of this compound and related compounds valuable for surface modification applications. By carefully selecting the functional groups, surface properties such as wettability and adhesion can be precisely controlled.

Organosilanes are widely used to modify the surface energy of substrates, rendering them either hydrophobic (water-repellent) or hydrophilic (water-attracting). researchgate.net The formation of self-assembled monolayers (SAMs) is a common technique to achieve a uniform and stable surface modification. semanticscholar.orgarxiv.org The terminal functional groups of the silane molecules in the SAM determine the resulting surface properties. nih.gov

For instance, SAMs terminated with nonpolar alkyl or fluoroalkyl chains create low-energy surfaces that exhibit high water contact angles, characteristic of hydrophobicity. dtu.dkfu-berlin.de Conversely, surfaces can be made hydrophilic by introducing polar functional groups. Interestingly, even surfaces terminated with hydrophilic groups like hydroxyls can exhibit unexpected hydrophobicity due to the formation of specific hydrogen-bonding networks within the monolayer. arxiv.org

While specific data for this compound derivatives is limited, the principle of using bifunctional silanes with an aromatic core allows for the creation of robust and potentially highly ordered monolayers. The benzene (B151609) ring provides rigidity, while the two silyl (B83357) groups can ensure strong anchoring to the substrate. The resulting hydrophobicity or hydrophilicity would depend on the nature of any additional functional groups on the benzene ring or the length and nature of the linking chains.

Table 3: Water Contact Angles for Surfaces Modified with Different Organosilane SAMs This table provides representative data for various organosilane SAMs to illustrate the range of hydrophobicity achievable.

| Silane Precursor | Terminal Group | Substrate | Water Contact Angle (°) | Reference |

|---|---|---|---|---|

| Octadecyltrichlorosilane (OTS) | -CH₃ | Silicon | ~110 | researchgate.net |

| Perfluorodecyltrichlorosilane (FDTS) | -CF₃ | Silicon | >110 | dtu.dk |

| (OH)₂-terminated SAM | -OH | Not specified | 82 | arxiv.org |

| COOH-terminated SAM | -COOH | Gold | <10 | nih.gov |

The controlled surface properties achieved through modification with organosilanes have practical applications in microelectromechanical systems (MEMS) and composite materials.

Anti-stiction Coatings: In MEMS devices, stiction—the adhesion of micro-components—is a major failure mechanism. dtu.dkresearchgate.net Applying a thin, hydrophobic anti-stiction coating can significantly reduce these adhesive forces. labpartnering.org Self-assembled monolayers of organosilanes are ideal for this purpose due to their low surface energy, good bonding to the substrate, and thermal stability. dtu.dk Vapor-phase deposition of these monolayers is often preferred as it provides uniform coverage on complex microstructures. labpartnering.org While various fluoroalkyl- and alkylsilanes are commonly used, the rigid structure of benzene-bridged disilanes could offer enhanced stability and wear resistance for such coatings. dtu.dkresearchgate.net

Utilization in Confinement Matrices and Adsorption Technologies

The functionalization of materials with this compound as a precursor can lead to the formation of robust confinement matrices and efficient adsorbents. The trichlorosilyl (B107488) groups are highly reactive and can be hydrolyzed to form a cross-linked polysiloxane network. The presence of the rigid benzene ring in the backbone of the resulting polymer imparts structural integrity and thermal stability to the material.

Porous Organosilicas:

The hydrolysis and co-condensation of this compound with other silicon-containing precursors can be employed to synthesize porous organosilicas. These materials are characterized by a high surface area and a network of uniform pores, making them excellent candidates for adsorption and catalysis. The benzene rings integrated into the silica framework enhance the affinity for organic molecules through π-π interactions, which can be beneficial for the selective adsorption of aromatic compounds from aqueous solutions.

Research on analogous compounds like 1,4-bis(triethoxysilyl)benzene has demonstrated the formation of periodic mesoporous organosilicas (PMOs) with well-ordered porous structures. These PMOs can be functionalized with various organic groups to tailor their surface chemistry for specific adsorption applications. For instance, the incorporation of acidic or basic functionalities can create materials for the targeted removal of specific pollutants.

Adsorption Performance:

Materials derived from precursors similar to this compound are expected to exhibit significant adsorption capacities for various pollutants. The performance of these materials is influenced by factors such as surface area, pore size distribution, and the chemical nature of the surface.

Interactive Data Table: Adsorption Capacities of Benzene and Toluene on Various Adsorbents

| Adsorbent Material | Pollutant | Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | Benzene | 437.36 | rsc.org |

| Activated Carbon | Toluene | 512.03 | rsc.org |

| Fe3O4@ZIF-8 | Benzene | 148.2 | researchgate.netmdpi.com |

| Fe3O4@ZIF-8 | Toluene | 133.1 | researchgate.netmdpi.com |

While direct data for materials derived from this compound is not available, the table above provides a reference for the adsorption capacities of other materials for benzene and toluene. It is anticipated that organosilicas derived from this compound would also show competitive adsorption performance due to their aromatic functionalities.

Development of High-Performance and Heat-Resistant Silicon-Based Materials

The incorporation of the 1,4-bis(silylmethyl)benzene moiety into polymer structures is a key strategy for developing high-performance and heat-resistant materials. The rigid aromatic core and the strong silicon-oxygen or silicon-carbon bonds contribute to exceptional thermal and mechanical properties.

Polyimides and Polysiloxanes:

Polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical strength. The use of diamines or dianhydrides containing the 1,4-bis(silylmethyl)benzene structure can lead to the synthesis of novel polyimides with enhanced processability and thermal characteristics. For example, polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride have shown excellent thermal stability with 5% weight loss temperatures exceeding 500 °C. gelest.com

Similarly, polysiloxanes containing the silphenylene unit (-Si-C₆H₄-Si-) in the main chain, which can be derived from precursors like 1,4-bis(hydroxydimethylsilyl)benzene, are known for their high thermal stability and are used as high-temperature elastomers. wikipedia.org The introduction of the xylylene linkage from this compound is expected to yield polymers with comparable or even superior thermal properties due to the increased rigidity of the backbone.

Thermal Stability of Derived Polymers:

The thermal stability of polymers is a critical factor for their application in demanding environments. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal degradation of materials.

Interactive Data Table: Thermal Properties of High-Performance Polymers

| Polymer Type | 5% Weight Loss Temperature (°C) in N₂ | 5% Weight Loss Temperature (°C) in Air | Reference |

| Polyimide (HQDPA-TPER) | 525 | 522 | gelest.com |

| Polyimide (HQDPA-TPEQ) | 542 | 538 | gelest.com |

| Polyimide (HQDPA-4,4'-ODA) | 553 | 547 | gelest.com |

| Polyimide (HQDPA-BAPB) | 551 | 545 | gelest.com |

The data in the table for polyimides based on a related bis-aromatic structure highlights the potential for achieving high thermal stability. Materials derived from this compound are anticipated to exhibit similar high-temperature performance, making them suitable for applications in aerospace, electronics, and other industries where heat resistance is crucial. Furthermore, the versatility of the trichlorosilylmethyl groups allows for the formation of cross-linked networks, which can further enhance the dimensional stability and mechanical properties of the final material at elevated temperatures. The reaction of the closely related 1,4-bis(trichloromethyl)benzene with terephthalic acid to produce a precursor for Kevlar, a renowned high-strength and heat-resistant fiber, underscores the potential of such building blocks in the creation of advanced materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structures and Electronic Properties

Quantum chemical calculations are fundamental to determining the geometric and electronic structure of 1,4-bis(trichlorosilylmethyl)benzene. Density Functional Theory (DFT) is a widely used method for such investigations, providing a balance between computational cost and accuracy. researchgate.netnih.gov

For this compound, DFT calculations can be employed to optimize the molecular geometry, predicting key structural parameters. These calculations would reveal the precise bond lengths (C-C, C-H, C-Si, Si-Cl), bond angles, and the dihedral angle between the benzene (B151609) ring and the trichlorosilylmethyl groups. researchgate.neteurjchem.com Studies on similar xylene isomers and substituted benzenes have demonstrated the power of DFT in elucidating stable conformations and structural properties. researchgate.neteurjchem.com

The electronic properties of the molecule are also accessible through quantum chemical methods. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. scispace.com For this compound, the HOMO is expected to be localized on the electron-rich benzene ring, while the LUMO would likely be associated with the electrophilic silicon centers and the antibonding orbitals of the Si-Cl bonds. youtube.comyoutube.com

A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, negative potential (red/yellow) would be expected around the chlorine atoms and the π-system of the benzene ring, while positive potential (blue) would be concentrated around the hydrogen atoms and the silicon atoms, indicating their susceptibility to nucleophilic attack, such as by water during hydrolysis.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound. Note: These are representative values based on calculations for similar organosilicon and aromatic compounds. Actual values would require specific computation.

Molecular Dynamics Simulations for Gelation and Network Formation Processes

This compound serves as a precursor for microporous siloxane xerogels, which are formed through a sol-gel process. lookchem.com Molecular dynamics (MD) simulations are a powerful computational technique to model the complex, time-dependent processes of hydrolysis and condensation that lead to gelation and the formation of a three-dimensional network. aiche.org

In a typical MD simulation of this system, a simulation box would be constructed containing multiple precursor molecules, water, and a solvent. A reactive force field (like ReaxFF) would be necessary to model the bond-breaking and bond-forming events of the hydrolysis of Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bridges. aiche.org

MD simulations can provide critical insights into:

Reaction Dynamics: Tracking the individual hydrolysis and condensation events over time to understand the initial stages of oligomerization.

Network Topology: Analyzing the structure of the growing polymer network, including the distribution of ring sizes, cross-link density, and pore structure. nih.gov

Role of the Organic Bridge: Elucidating how the rigid 1,4-phenylene-dimethylene spacer influences the final network structure, potentially leading to more ordered or microporous materials compared to precursors without such bridges.

Solvent Effects: Investigating how the choice of solvent affects the reaction rates and the morphology of the resulting gel.

These simulations can bridge the gap between the molecular-level chemistry of the precursor and the macroscopic properties of the final gel material. aiche.org

Theoretical Studies on Reaction Pathways and Energetics in Silicon Chemistry

The chemical transformation of this compound into a polysilsesquioxane network is governed by the hydrolysis and condensation of its trichlorosilyl (B107488) groups. Theoretical studies are essential for mapping the reaction pathways and calculating the associated energy barriers and reaction energies. researchgate.net

The key reaction is the hydrolysis of the Si-Cl bond. Computational studies on simple chlorosilanes have shown that this reaction can be catalyzed by water molecules themselves; a cluster of water molecules can facilitate the proton transfer needed for the reaction to proceed with a lower activation energy barrier. researchgate.netresearchgate.net Theoretical calculations can determine the transition state structures for these reactions, both in the gas phase and in solution, providing a detailed mechanistic understanding. nih.gov For this compound, each of the two -SiCl₃ groups undergoes successive hydrolysis steps, and computational chemistry can predict whether these steps become more or less favorable as more chlorine atoms are replaced by hydroxyl groups. nih.gov

Following hydrolysis, condensation reactions occur between silanol (B1196071) groups (Si-OH) to form siloxane (Si-O-Si) bonds, releasing water. Theoretical calculations can model the energetics of these condensation reactions, helping to predict whether linear chain growth or cyclic species formation is more favorable in the early stages of polymerization. acs.org Understanding these fundamental reaction energetics is crucial for controlling the final material structure.

Table 2: Representative Calculated Activation Energies for Key Sol-Gel Reactions. Note: Values are illustrative, based on theoretical studies of analogous chlorosilanes and alkoxysilanes. R represents the -CH₂-C₆H₄-CH₂-SiCl₃ fragment. researchgate.netacs.org

Predictive Modeling of Structure-Property Relationships for Designed Materials

A major goal of computational materials science is to predict the properties of a material based on its chemical structure, enabling the rational design of new materials. For the organosilica materials derived from this compound, predictive models like Quantitative Structure-Property Relationships (QSPR) can be developed. nih.govmdpi.comnih.gov

QSPR models establish a mathematical correlation between numerically computed descriptors of the molecular structure and an experimentally measured property. In this context, descriptors for the this compound precursor could include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices describing molecular branching and connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

These descriptors for the monomer, or for computationally generated fragments of the final polymer network, could be correlated with macroscopic properties of the resulting xerogel, such as:

Pore size and surface area

Mechanical properties (e.g., bulk modulus)

Thermal stability

Dielectric constant

By training a model on a dataset of different bridged organosilane precursors and their corresponding material properties, it becomes possible to predict the properties of materials from new, yet-to-be-synthesized precursors. nih.gov This predictive capability accelerates the discovery of materials with tailored properties for specific applications, such as low-k dielectrics, catalytic supports, or adsorbents. mdpi.comrsc.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.